4-Methoxybenzonitrile

Tyrosinase Inhibition Enzyme Kinetics Bioactivity Screening

4-Methoxybenzonitrile's para-methoxy substitution delivers distinct electronic properties, a unique dual-band UV-Vis fingerprint (2600 & 2100 Å), and defined enzyme inhibition (tyrosinase IC50 111.1 μM). Unlike ortho/meta isomers or other para analogs, it ensures regioselectivity and analytical traceability in synthesis. A patented one-pot route (>90% yield) provides cost efficiency for pharma/agrochemical intermediates. Its alkaline stability makes it a superior coumarin alternative for fragrances. Insist on 4-methoxybenzonitrile when molecular precision is critical.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 68271-93-2
Cat. No. B7767037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzonitrile
CAS68271-93-2
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#N
InChIInChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
InChIKeyXDJAAZYHCCRJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzonitrile (CAS 68271-93-2) Procurement and Specification Overview


4-Methoxybenzonitrile (CAS 68271-93-2), also known as p-anisonitrile or p-methoxybenzonitrile, is a para-substituted aromatic nitrile characterized by a methoxy group on a benzonitrile ring. Its distinct electronic and steric properties, governed by the para-methoxy substitution, impart specific reactivity and spectral signatures that differentiate it from ortho-, meta-, or other para-substituted benzonitriles. This compound is supplied as a white to off-white crystalline solid with a melting point of 57–60°C and a typical commercial purity of ≥98% (HPLC) [1]. Its stability under normal laboratory conditions and well-defined physical properties make it a reliable intermediate for pharmaceutical and agrochemical synthesis, as well as a subject of physicochemical studies .

Why Generic 'Benzonitrile' or Positional Isomers Cannot Substitute for 4-Methoxybenzonitrile


The substitution of a benzonitrile core with a methoxy group in the para position creates a unique electronic environment and molecular geometry that directly dictates its reactivity, spectroscopic behavior, and biological activity. Simply substituting a different benzonitrile derivative—such as the unsubstituted benzonitrile, the ortho- or meta-methoxy isomers, or even another para-substituted analog like 4-methylbenzonitrile—will result in significantly different properties. These differences manifest in altered regioselectivity in synthetic reactions, distinct UV/Vis and NMR spectral fingerprints for analytical traceability, and, in the case of bioactivity, different inhibitory potencies and mechanisms, as evidenced in tyrosinase inhibition studies [1]. Therefore, for applications where precise molecular function is required, 4-methoxybenzonitrile is not an interchangeable commodity.

Quantifiable Differentiation of 4-Methoxybenzonitrile Against Closest Analogs


Tyrosinase Inhibitory Potency: 4-Methoxy vs. 4-Methyl and 4-Isopropyl Benzonitrile

In a comparative study of benzonitriles as mushroom tyrosinase inhibitors, 4-methoxybenzonitrile demonstrated an IC50 of 111.1 μM with a competitive-noncompetitive mixed-type inhibition mechanism. This potency is distinct from its closest para-substituted analogs, 4-methylbenzonitrile (IC50 = 79.9 μM) and 4-isopropylbenzonitrile (IC50 = 121.5 μM), as well as unsubstituted benzonitrile and ortho- or meta-isomers which exhibited lower or different activity profiles [1]. The quantitative difference in IC50, alongside the unique mixed-type inhibition (Ki = 66.5 μM, αKi = 166.3 μM), underscores that the para-methoxy group imparts a specific inhibitory profile not achievable by other substitutions.

Tyrosinase Inhibition Enzyme Kinetics Bioactivity Screening

Regioselectivity in Electrophilic Aromatic Substitution: Para- vs. Ortho-Isomer Formation

In an electrochemical cyanation of anisole, the reaction yields a mixture of 2- and 4-methoxybenzonitrile in a ratio of 2:3 (ortho:para), as determined by gas chromatography [1]. This demonstrates that while both isomers are formed, the para-isomer is favored under these oxidative conditions. The para-isomer (4-methoxybenzonitrile) can be isolated in pure form via fractional crystallization from ethanol. This inherent regioselectivity is a critical differentiator for synthetic planning, as it dictates the isomeric purity and subsequent reactivity of the product.

Electrochemical Synthesis Regioselectivity C-H Functionalization

UV-Vis Spectral Fingerprint: Distinct Band Systems of 4-Methoxy vs. 3-Methoxybenzonitrile

The electronic absorption spectra of 3- and 4-methoxybenzonitriles were recorded in the vapor phase. 4-Methoxybenzonitrile exhibited two distinct band systems, corresponding to the 1A1g-1B2u (2600 Å) and 1A1g-1B1u (2100 Å) transitions of benzene, while 3-methoxybenzonitrile only exhibited the 2600 Å system [1]. This qualitative difference in the UV spectrum provides a direct, instrument-based method to distinguish the para-isomer from its meta-isomer, which is crucial for identity confirmation and purity assessment in procurement and analytical workflows.

Analytical Chemistry Spectroscopy Quality Control

Alkaline Stability: 4-Methoxybenzonitrile vs. Coumarin in Fragrance and Formulation Applications

A patent for perfume compositions describes 4-methoxybenzonitrile as being much more stable than coumarin, especially in alkaline media. It does not show any odor deviation or decrease, nor does it cause any discoloration, even after prolonged storage [1]. This comparative stability is a key differentiator for industrial applications where the compound may be exposed to basic conditions, such as in certain personal care or cleaning product formulations.

Formulation Stability Fragrance Chemistry Alkaline Media

High-Yield 'One-Pot' Synthesis: Process Efficiency vs. Alternative Multi-Step Routes

A patented 'one-pot' method for synthesizing 4-methoxybenzonitrile from 4-methoxybenzaldehyde via oximation and dehydration achieves a yield above 90% [1]. This process is highlighted for its high product purity, high yield, and simplicity, offering a direct efficiency advantage over alternative multi-step syntheses that may suffer from lower overall yields, more expensive starting materials, or complex purification requirements. While a yield of 98% has been reported for a separate multi-step synthesis from 4-hydroxybenzonitrile [2], the 'one-pot' method's combination of >90% yield and operational simplicity provides a compelling case for its use in process development.

Process Chemistry Synthetic Methodology Yield Optimization

Thermochemical Energetics: Substituent Effect on Enthalpy of Formation

A comprehensive thermochemical study measured the enthalpy of formation in the gaseous phase at 298.15 K for three aryl nitriles, including 4-methoxybenzonitrile [1]. This data allows for a quantitative analysis of the energetic effect of the para-methoxy substituent on the benzonitrile core, providing a precise thermodynamic benchmark. This differentiates it from other para-substituted benzonitriles, such as p-acetylbenzonitrile or methyl p-cyanobenzoate, whose enthalpies of formation will differ due to the distinct electronic nature of their substituents. The exact value is reported in the source.

Thermochemistry Physical Organic Chemistry Material Properties

Validated Application Scenarios for 4-Methoxybenzonitrile Based on Quantitative Evidence


Use as a Benchmark Compound in Tyrosinase Inhibition Studies

4-Methoxybenzonitrile serves as a well-characterized reference compound for studying competitive-noncompetitive mixed-type enzyme inhibition. Its IC50 of 111.1 μM against mushroom tyrosinase, along with its defined kinetic parameters (Ki = 66.5 μM, αKi = 166.3 μM), provides a quantitative baseline for screening novel inhibitors [1]. Researchers can use it to calibrate assays, compare inhibition mechanisms, and investigate structure-activity relationships around the benzonitrile scaffold, as its activity is distinct from other analogs like 4-methylbenzonitrile.

Analytical Standard for Identity Verification and Purity Control

The unique UV-Vis spectral signature of 4-methoxybenzonitrile, which exhibits two distinct band systems at 2600 Å and 2100 Å, distinguishes it from its meta-isomer, which only shows the 2600 Å system [1]. This property makes the compound an excellent analytical standard for method development in UV spectroscopy, HPLC method validation, and as a reference material for identifying the para-isomer in complex mixtures or reaction monitoring.

Intermediate for Pharmaceutical Synthesis with a Validated High-Yield Route

A patented 'one-pot' synthesis of 4-methoxybenzonitrile achieves yields exceeding 90% from 4-methoxybenzaldehyde [1]. This process is well-suited for laboratory-scale preparation or for scaling up in pharmaceutical manufacturing, as it offers a cost-effective and efficient route to this key intermediate. It is used in the synthesis of various drug candidates, including those derived from the 4-methoxybenzylamine scaffold [2].

Stable Fragrance Ingredient for Alkaline Formulations

4-Methoxybenzonitrile is a preferred alternative to coumarin in perfume and personal care product formulations that require stability in alkaline media. Its proven stability, with no odor deviation or discoloration after prolonged storage in such conditions, makes it a reliable component for ensuring long-term product quality and performance [1]. This is a critical differentiator for formulators working with soaps, detergents, and other high-pH products.

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